molecular formula C13H18N2O3S B2988764 N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1219905-26-6

N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2988764
CAS No.: 1219905-26-6
M. Wt: 282.36
InChI Key: QJXJMZSPMHCXHY-UHFFFAOYSA-N
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Description

N1-((1-Hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxycyclopentylmethyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position. Oxalamides are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and tunable pharmacophores .

Properties

IUPAC Name

N'-[(1-hydroxycyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-11(14-8-10-4-3-7-19-10)12(17)15-9-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXJMZSPMHCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 1-hydroxycyclopentanemethylamine with thiophen-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield hydroxylated or fully reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxycyclopentyl group likely improves aqueous solubility compared to adamantyl (Compound 6) or chlorophenyl (Compound 13) substituents.
  • Bioactivity : Thiophene moieties (target) may confer distinct electronic properties compared to pyridine (S336) or thiazole (Compound 13), affecting receptor interactions .
  • Metabolism : S336 and related flavoring oxalamides show rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability . The target’s hydroxy group may alter clearance pathways.

Notes:

  • High-yield syntheses (e.g., Compound 28 at 64%) often utilize optimized coupling protocols (e.g., methoxyphenethyl amines) .
  • Stereochemical complexity (e.g., Compound 15) reduces yields, suggesting the target’s non-chiral substituents may simplify synthesis .

Antiviral Activity ():

  • Compound 13 : Inhibits HIV entry (CD4-binding site) with IC₅₀ < 1 μM. Thiazole and chlorophenyl groups critical for binding .
  • Target Compound : Thiophene may mimic aromatic interactions in viral glycoproteins, though direct antiviral data are lacking.

Flavoring Agents ():

  • S336: Potent umami agonist (Savorymyx® UM33) with NOEL = 100 mg/kg/day. Structurally related to the target but lacks thiophene .

Enzyme Inhibition ():

  • Compound 28 : Inhibits stearoyl-CoA desaturase (SCD) via CYP4F11 activation. Fluorophenyl enhances target specificity .
  • Compound 6 : Inhibits soluble epoxide hydrolase (sEH) with IC₅₀ < 50 nM. Adamantyl group critical for hydrophobic binding .

Biological Activity

N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure that combines a cyclopentyl group with a thiophene ring and an oxalamide moiety. The molecular formula is C13H15N2O3SC_{13}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 273.34 g/mol. Its unique combination of functionalities suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve modulation of specific enzymes or receptors within biological pathways. Compounds with similar structures have shown promise in targeting:

  • Enzymatic pathways : Compounds with oxalamide structures often exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions like cancer or metabolic disorders.
  • Receptor interactions : The presence of the thiophene ring may enhance binding affinity to various receptors, influencing signaling pathways associated with inflammation or pain.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant biological activities:

CompoundTargetEffect
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamideCancer cell linesInduces apoptosis
N1-cyclopentyl-N2-(thiophen-2-ylmethyl)oxalamideInflammatory pathwaysReduces cytokine release

These findings indicate that the compound may have potential applications in therapeutic areas such as oncology and inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of oxalamide compounds, including this compound, and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory conditions .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the cyclopentyl group : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the thiophene ring : Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Amidation reaction : The final step involves forming the oxalamide linkage through reactions with oxalyl chloride or similar reagents.

Industrial production methods would likely optimize these synthetic routes for higher yields and purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.